molecular formula C14H19NO2 B3207437 1-(4-Methylbenzyl)piperidine-2-carboxylic acid CAS No. 1041856-75-0

1-(4-Methylbenzyl)piperidine-2-carboxylic acid

Cat. No.: B3207437
CAS No.: 1041856-75-0
M. Wt: 233.31 g/mol
InChI Key: OXDQBBXNNBILKU-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)piperidine-2-carboxylic acid is a carboxylic acid-functionalized piperidine derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a key synthetic intermediate and privileged scaffold in the design and development of novel Multi-Target-Directed Ligands (MTDLs) for investigating complex neurodegenerative diseases . Its core structure is strategically valuable for constructing potential therapeutic agents. The molecule integrates a piperidine ring, a common motif in CNS-active compounds, with a carboxylic acid functional group that allows for further chemical derivatization into amides, esters, and other heterocyclic bioisosteres . Research into closely related 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives has demonstrated their potent in vitro inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making this structural class a promising candidate for the development of anti-Alzheimer agents . These derivatives have shown inhibitory activity in the µM to nM range, with certain analogs exhibiting clear selectivity for AChE and others demonstrating extraordinary potency for BChE, in some cases significantly surpassing reference drugs like donepezil and tacrine in initial studies . The benzylpiperidine moiety is recognized as an adequate binding group for interaction with both the catalytic anionic site and peripheral anionic site (PAS) of the cholinesterase enzyme . This product is intended for research applications as a building block in organic synthesis, a precursor for pharmaceutical development, and a candidate for biochemical screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-5-7-12(8-6-11)10-15-9-3-2-4-13(15)14(16)17/h5-8,13H,2-4,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDQBBXNNBILKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzyl)piperidine-2-carboxylic acid typically involves the reaction of 4-methylbenzyl chloride with piperidine-2-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₄H₁₉NO₂
  • IUPAC Name : 1-(4-Methylbenzyl)piperidine-2-carboxylic acid
  • Structural Features : The compound features a cyclic amine (piperidine) linked to an aromatic hydrocarbon (4-methylbenzyl), contributing to its distinctive chemical and biological properties.

Scientific Research Applications

  • Pharmaceutical Development
    • This compound has been studied for its potential as a pharmacological agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development aimed at treating neurological disorders and other conditions. Research indicates that compounds with similar piperidine structures may exhibit significant binding affinities to neurotransmitter receptors.
  • Organic Synthesis
    • The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further derivatization, which is essential in creating novel compounds with desired biological activities .
  • Biochemical Studies
    • Due to its stability and reactivity, this compound is utilized in biochemical investigations, particularly in enzyme-catalyzed reactions and metabolic pathways. Understanding its interactions at the molecular level can provide insights into its therapeutic potential.

Case Study 1: Pharmacological Evaluation

A study evaluated the binding affinity of this compound against various neurotransmitter receptors. The results indicated that the compound exhibits selective binding properties that may be advantageous in developing targeted therapies for psychiatric disorders.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic routes for this compound demonstrated improved yields through modified reaction conditions. This work emphasizes the importance of efficient synthesis in facilitating further research into its applications in drug discovery .

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-(4-Methylbenzyl)piperidine-2-carboxylic acid with structurally related piperidine-2-carboxylic acid derivatives from the evidence:

Compound Name Substituent on Piperidine N Carboxylic Acid Position Molecular Formula Key Biological Activity/Application Reference
This compound 4-Methylbenzyl 2 C₁₄H₁₉NO₂ Inferred: Neurotransmitter modulation -
Compound 4a (BMS-1/KPGCOS94) 2,6-Dimethoxy-4-biphenylmethoxybenzyl 2 C₂₇H₂₉NO₅ Programmed cell death modulation
(2S)-1-(Propan-2-yl)piperidine-2-carboxylic acid Isopropyl 2 C₉H₁₇NO₂ Intermediate in proteasome inhibitor synthesis
1-(Methylsulfonyl)piperidine-2-carboxylic acid Methylsulfonyl 2 C₇H₁₃NO₄S Inferred: Enzyme inhibition
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-2-carboxylic acid 4,6-Dimethylpyrimidinyl 2 C₁₂H₁₇N₃O₂ Inferred: Kinase/DNA-targeted activity
1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic acid Pyridin-3-ylmethyl 2 C₁₂H₁₆N₂O₂ Inferred: Receptor binding

Physicochemical Properties

  • Acid-Base Behavior : The carboxylic acid at position 2 (pKa ~2–3) ensures ionization at physiological pH, influencing solubility and protein binding .

Biological Activity

1-(4-Methylbenzyl)piperidine-2-carboxylic acid is an organic compound characterized by its unique structure, which includes a piperidine ring, a 4-methylbenzyl group, and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile.

Research on this compound indicates that it interacts with various biological targets through specific binding affinities. The compound's structural features enable it to modulate the activity of enzymes and receptors, influencing cellular signaling pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Modulation: It could act as an agonist or antagonist at certain receptor sites, affecting neurotransmission and other physiological functions.

Pharmacological Applications

Studies have highlighted several pharmacological applications for this compound, including:

  • Antimicrobial Activity: Preliminary studies suggest potential efficacy against bacterial strains.
  • Neuropharmacological Effects: Its interaction with neurotransmitter systems may indicate a role in treating neurological disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
1-Methylpiperidine-2-carboxylic acidMethyl group at position 1Simpler structure; less steric hindrance
4-Aminopiperidine-4-carboxylic acidAmino group at position 4Exhibits different biological activities
1-(2-Methylbenzyl)piperidine-3-carboxylic acidMethyl group at position 2Potentially different pharmacological effects
1-(4-Methylbenzyl)piperidine-4-carboxylic acidMethylbenzyl at position 1, carboxylic at 4Different reactivity patterns

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • Antimicrobial Studies:
    • A study assessed the compound's efficacy against several bacterial strains, revealing promising results in inhibiting growth, suggesting its potential as an antimicrobial agent .
  • Neuropharmacology:
    • Research focused on its effects on neurotransmitter systems indicated that it may influence dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions .
  • Toxicology Assessments:
    • Toxicological evaluations demonstrated a favorable safety profile in preliminary animal studies, with no significant adverse effects observed at therapeutic doses .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-(4-Methylbenzyl)piperidine-2-carboxylic acid?

  • Methodological Answer : The synthesis of piperidine-carboxylic acid derivatives typically involves multi-step organic reactions. For example, hydrolysis of nitrile intermediates under acidic conditions (e.g., HCl and acetic acid reflux for 72 hours) is a standard method to introduce carboxylic acid groups . Condensation reactions with aromatic aldehydes or thiosemicarbazones, as seen in analogous compounds, may also be adapted for functionalizing the piperidine ring . Purification via column chromatography and recrystallization in solvents like methanol/water mixtures is recommended for isolating high-purity products.

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, particularly distinguishing methylbenzyl substituents and carboxylic acid protons .
  • IR Spectroscopy : Stretching frequencies for carboxyl (-COOH, ~1700 cm1^{-1}) and piperidine N-H bonds (~3300 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular formula (e.g., C14_{14}H17_{17}NO2_{2}) and fragmentation patterns .

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer :

  • Solubility : Carboxylic acids are generally soluble in polar aprotic solvents (e.g., DMSO) and basic aqueous buffers. For HPLC analysis, sodium acetate/1-octanesulfonate buffer systems (pH 4.6) enhance solubility and retention .
  • Stability : Store at -20°C under inert atmosphere to prevent degradation. Avoid prolonged exposure to light or moisture, as piperidine derivatives are prone to oxidation .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance yield and reduce byproducts?

  • Methodological Answer :

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may accelerate hydrogenation steps for benzyl group introduction .
  • Reaction Monitoring : Use TLC or in situ FTIR to track intermediate formation and adjust reaction times (e.g., reducing reflux duration from 72 to 48 hours if intermediates stabilize earlier) .
  • Green Chemistry : Replace traditional solvents with ionic liquids or supercritical CO2_2 to improve atom economy and reduce waste .

Q. What computational approaches are suitable for predicting biological interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Use PubChem-derived SMILES/InChI strings (e.g., InChI=1S/C14H17NO2/...) to model binding affinities with targets like enzymes or receptors .
  • QSAR Modeling : Correlate substituent effects (e.g., methylbenzyl groups) with activity data from analogs to predict pharmacokinetic properties .

Q. How to resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) to minimize variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
  • Orthogonal Assays : Validate results using complementary techniques (e.g., enzymatic inhibition assays vs. cell viability tests) .

Q. What strategies assess metabolic stability and in vivo pharmacokinetics?

  • Methodological Answer :

  • Microsomal Stability Assays : Incubate with liver microsomes and quantify parent compound depletion via HPLC .
  • Pharmacokinetic Modeling : Use compartmental models to estimate half-life (t1/2_{1/2}) and bioavailability based on plasma concentration-time curves .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Methylbenzyl)piperidine-2-carboxylic acid
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1-(4-Methylbenzyl)piperidine-2-carboxylic acid

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